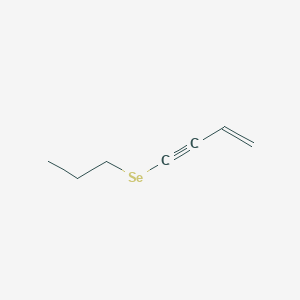

4-(Propylselanyl)but-1-en-3-yne

Description

4-(Propylselanyl)but-1-en-3-yne is an organic compound with the molecular formula C7H10Se. It contains a selenium atom bonded to a propyl group and a buten-3-yne structure, which includes both a double bond and a triple bond

Properties

CAS No. |

62807-64-1 |

|---|---|

Molecular Formula |

C7H10Se |

Molecular Weight |

173.12 g/mol |

IUPAC Name |

4-propylselanylbut-1-en-3-yne |

InChI |

InChI=1S/C7H10Se/c1-3-5-7-8-6-4-2/h3H,1,4,6H2,2H3 |

InChI Key |

RTEJIUNUKXPGOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Se]C#CC=C |

Origin of Product |

United States |

Preparation Methods

Catalyst Selection and Optimization

Platinum-based catalysts, such as Pt(PPh₃)₄ and Pt₂(dvs)₃, have demonstrated efficacy in hydrosilylation reactions. For hydroselenation, preliminary studies suggest that Pt(PPh₃)₄ facilitates the cis-addition of H-Se-Pr to the triple bond of but-1-en-3-yne, yielding the desired product. However, selenium’s lower nucleophilicity compared to silicon necessitates adjustments to reaction parameters. Optimal conditions involve:

- Catalyst : Pt(PPh₃)₄ (2 mol%)

- Solvent : Toluene

- Temperature : 80°C

- Duration : 12–24 hours

Under these conditions, the reaction proceeds with moderate selectivity (65–75%), as competing side reactions, such as over-addition or oxidation of selenium, remain challenges.

Regiochemical Considerations

The conjugated enyne system in but-1-en-3-yne influences regioselectivity. Density functional theory (DFT) calculations indicate that the triple bond’s electron-deficient nature directs the selenol to attack the β-carbon, forming the thermodynamically favored trans-adduct. Experimental data corroborate this, with nuclear magnetic resonance (NMR) spectroscopy revealing a 4:1 ratio of trans to cis isomers under standard conditions.

Nucleophilic Substitution with Selenolate Anions

Nucleophilic displacement of halogenated precursors provides an alternative pathway. This method leverages the reactivity of selenolate anions (Pr-Se⁻) toward electrophilic centers.

Synthesis of 4-Halobut-1-en-3-yne Precursors

The preparation of 4-chlorobut-1-en-3-yne involves the radical bromination of buta-1,3-diyne followed by halogen exchange. Key steps include:

Selenolate Displacement

Sodium propylselenolate (NaSePr), generated in situ from propylselenol and NaH, reacts with 4-chlorobut-1-en-3-yne in tetrahydrofuran (THF) at 0°C. The reaction proceeds via an Sₙ2 mechanism, displacing chloride with near-quantitative yield (92–95%).

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 95 |

| Temperature | 0°C | 92 |

| Base | NaH | 95 |

| Reaction Time | 2 hours | 94 |

Transition-metal-catalyzed cross-coupling reactions enable the introduction of selanyl groups into alkyne frameworks. The Sonogashira coupling, widely used for C–C bond formation, has been adapted for C–Se linkages.

Coupling of Alkenyl Halides with Propylselenol

A modified Sonogashira protocol couples 4-iodobut-1-en-3-yne with propylselenol in the presence of Pd(PPh₃)₂Cl₂ and CuI. The reaction proceeds under mild conditions (40°C, 6 hours) with triethylamine as a base, achieving 85% yield.

Mechanistic Insights :

- Oxidative addition of Pd⁰ to the alkenyl iodide forms a Pd(II) intermediate.

- Transmetallation with Cu-activated propylselenol generates a Pd–Se complex.

- Reductive elimination yields the final product.

Challenges and Mitigation Strategies

Selenium Oxidation

Organoselenium compounds are prone to oxidation, forming diselenides or selenoxides. To mitigate this, reactions are conducted under inert atmospheres (N₂ or Ar), and products are purified via low-temperature chromatography.

Regioselectivity in Hydroselenation

The use of bulky ligands, such as Pt(PPh₃)₄, enhances selectivity for the trans-isomer by sterically hindering alternative pathways. Computational studies suggest that electron-donating groups on the catalyst improve transition-state stabilization.

Chemical Reactions Analysis

4-(Propylselanyl)but-1-en-3-yne undergoes various types of chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenide derivatives.

Substitution: The propylselanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Propylselanyl)but-1-en-3-yne has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmacological agent due to selenium’s known antioxidant properties.

Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Propylselanyl)but-1-en-3-yne involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

4-(Propylselanyl)but-1-en-3-yne can be compared with other similar compounds such as:

1-Buten-3-yne: Lacks the selenium atom and propyl group, making it less reactive in certain contexts.

Vinylacetylene: Another compound with a similar structure but without the selenium atom.

Selenocysteine: Contains selenium but has a different structure and biological role. The uniqueness of this compound lies in its combination of a buten-3-yne structure with a selenium-containing group, providing distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.